

Application Notes: Covalent Labeling of Antibodies with Sulfo-Cyanine5.5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cyanine5.5 carboxylic acid*

Cat. No.: *B611061*

[Get Quote](#)

Introduction The conjugation of fluorescent dyes to antibodies is a fundamental technique for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and *in vivo* imaging.^[1] Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye that is an excellent choice for labeling proteins like antibodies, particularly for applications requiring low background fluorescence.^[2] This document provides detailed protocols for conjugating **Sulfo-Cyanine5.5 carboxylic acid** to antibodies.

The primary method involves a two-step chemical process. First, the carboxylic acid group on the dye is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).^{[3][4]} This activation step creates a semi-stable Sulfo-NHS ester intermediate that is highly reactive toward primary amines.^{[3][5]} In the second step, this activated ester reacts with primary amine groups (the ϵ -amino groups of lysine residues and the N-terminus) on the antibody to form a stable, covalent amide bond.^{[6][7][8]}

Alternatively, a simplified one-step protocol is possible using a pre-activated Sulfo-Cyanine5.5 NHS ester, which eliminates the need for the initial activation step.^{[9][10][11]} Both methodologies, along with protocols for purification and characterization of the final conjugate, are described herein.

Chemical Conjugation Pathway

The following diagram illustrates the two-step chemical reaction for activating **Sulfo-Cyanine5.5 carboxylic acid** and conjugating it to a primary amine on an antibody.

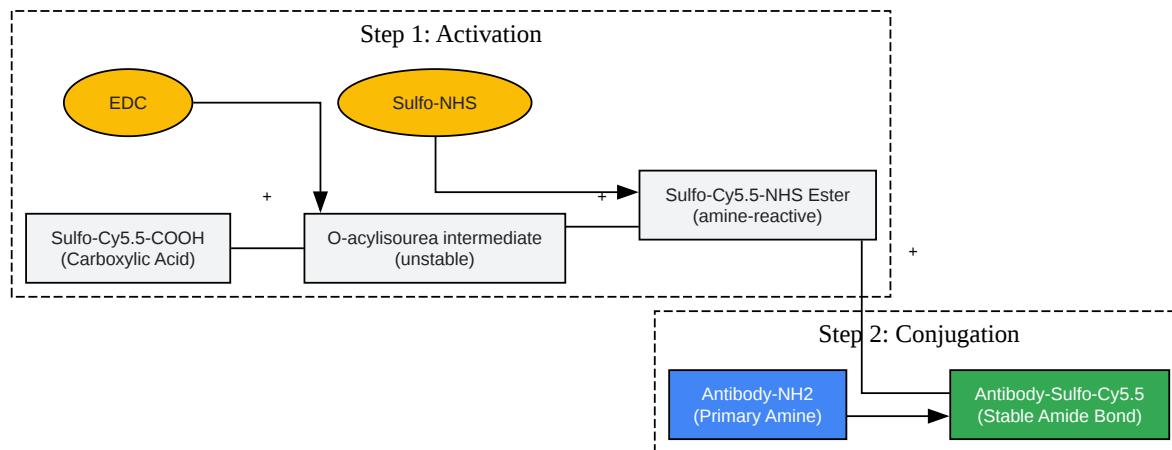

[Click to download full resolution via product page](#)

Diagram 1: Two-step EDC/Sulfo-NHS conjugation chemistry.

Experimental Protocols

Two primary protocols are presented. Protocol 1 details the two-step conjugation starting from **Sulfo-Cyanine5.5 carboxylic acid**. Protocol 2 describes the streamlined one-step method using pre-activated Sulfo-Cyanine5.5 NHS ester.

Protocol 1: Two-Step Conjugation with Sulfo-Cyanine5.5 Carboxylic Acid

This protocol is for researchers starting with the non-activated carboxylic acid form of the dye. It involves the activation of the dye followed by conjugation to the antibody.

1.1 Materials and Reagents

- Antibody (purified, in amine-free buffer)
- **Sulfo-Cyanine5.5 carboxylic acid**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, pH 6.0
- Conjugation Buffer: 1X PBS or 50 mM Sodium Borate, pH 8.0-8.5[7]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification: Sephadex G-25 desalting column or similar gel filtration column[12][13]

1.2 Antibody Preparation

- The antibody must be purified and free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete in the conjugation reaction.[13]
- If necessary, perform a buffer exchange into the Conjugation Buffer (e.g., 1X PBS, pH 7.4).
- Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[13] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[13]

1.3 Dye Activation

- Prepare a 10 mM stock solution of **Sulfo-Cyanine5.5 carboxylic acid** in anhydrous DMSO.
- Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). These solutions should be made fresh immediately before use.
- In a microcentrifuge tube, combine the dye, EDC, and Sulfo-NHS. A typical molar ratio is 1:5:10 (Dye:EDC:Sulfo-NHS).
- Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

1.4 Conjugation Reaction

- Immediately add the activated dye solution to the prepared antibody solution.

- The molar ratio of dye to antibody is a critical parameter that determines the final Degree of Labeling (DOL). A starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[14] This ratio should be optimized for each specific antibody.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[8]

1.5 Purification of the Conjugate

- Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[15]
- Apply the conjugation reaction mixture to the top of the column.
- Elute the conjugate with 1X PBS (pH 7.2-7.4). The labeled antibody will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column.
- Collect the fractions containing the purified antibody-dye conjugate.[13]

Protocol 2: One-Step Conjugation with Sulfo-Cyanine5.5 NHS Ester

This protocol is a simpler alternative using the pre-activated Sulfo-Cyanine5.5 NHS ester.

2.1 Materials and Reagents

- Antibody (purified, in amine-free buffer)
- Sulfo-Cyanine5.5 NHS ester[2][10]
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 1X PBS or 100 mM Sodium Carbonate/Bicarbonate, pH 8.0-8.5[7]
- Purification: Sephadex G-25 desalting column or similar gel filtration column[15]

2.2 Antibody Preparation

- Follow the same antibody preparation steps as in Protocol 1 (Section 1.2). Ensure the antibody is in an amine-free buffer at a pH between 7.2 and 8.5.[8]

2.3 Conjugation Reaction

- Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO immediately before use.[7][15] Extended storage of the dye stock solution can reduce its activity.[15]
- Add the desired volume of the dye stock solution to the antibody solution. A starting molar excess of 10:1 (dye:antibody) is recommended.[14] The final concentration of DMSO in the reaction should be less than 10%. [14]
- Incubate for 60 minutes at room temperature with gentle stirring, protected from light.[7]

2.4 Purification of the Conjugate

- Follow the same purification steps as in Protocol 1 (Section 1.5) to separate the labeled antibody from the free, unreacted dye.

Data Presentation and Characterization

Characterization: Calculating the Degree of Labeling (DOL) The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[16] It is a critical parameter for ensuring reproducibility.[17] The optimal DOL for most antibodies is between 2 and 10.[17][18] A very high DOL can lead to fluorescence quenching and may affect antibody function.[17]

The DOL is determined spectrophotometrically.[16]

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cyanine5.5, which is ~675 nm (A_{\max}).[2]
- Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = $[A_{280} - (A_{\max} \times CF_{280})] / \epsilon_{\text{protein}}$
- Calculate the concentration of the dye: Dye Conc. (M) = $A_{\max} / \epsilon_{\text{dye}}$

- Calculate the DOL: $DOL = \text{Dye Conc.} / \text{Protein Conc.}$

Table 1: Spectral Properties for DOL Calculation

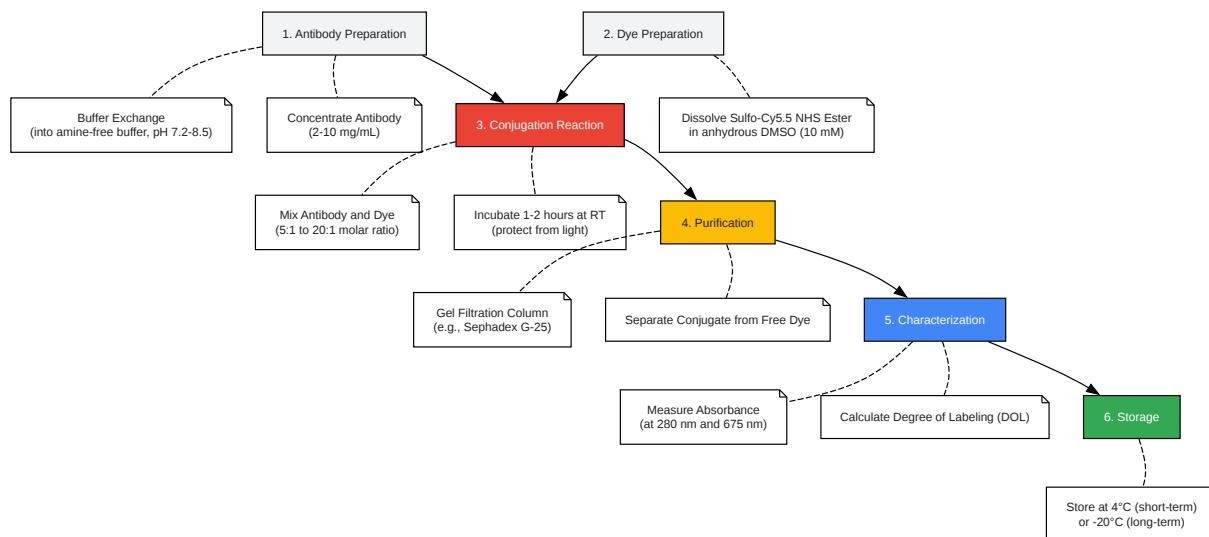

Parameter	Value	Source
Antibody (IgG)		
Molar Extinction Coefficient ($\epsilon_{\text{protein}}$) at 280 nm	$210,000 \text{ M}^{-1}\text{cm}^{-1}$	[18]
Molecular Weight	$\sim 150,000 \text{ Da}$	[14]
Sulfo-Cyanine5.5		
Absorbance Maximum (λ_{max})	675 nm	[2]
Molar Extinction Coefficient (ϵ_{dye}) at λ_{max}	$235,000 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Correction Factor ($CF_{280} = A_{280} / A_{\text{max}}$)	0.11	[2]

Table 2: Recommended Reaction Conditions

Parameter	Recommended Value	Notes
Antibody Concentration	2 - 10 mg/mL	Lower concentrations reduce labeling efficiency.[13]
Conjugation Buffer pH	7.2 - 8.5	Ensures primary amines are deprotonated and reactive.[8]
Molar Ratio (Dye:Antibody)	5:1 to 20:1	Must be optimized for the specific antibody and desired DOL.[14]
Reaction Time	60 - 120 minutes	At room temperature.
Optimal DOL	2 - 10	Balances signal strength with antibody functionality.[17][18]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for antibody conjugation, from initial preparation to final characterization.

[Click to download full resolution via product page](#)

Diagram 2: General experimental workflow for antibody conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 2. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. bocsci.com [bocsci.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo Cyanine5.5 NHS ester - Ruixibiotech [ruixibiotech.com]
- 11. Sulfo-Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye (CAS 2230212-27-6) | Abcam [abcam.com]
- 12. interchim.fr [interchim.fr]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- To cite this document: BenchChem. [Application Notes: Covalent Labeling of Antibodies with Sulfo-Cyanine5.5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611061#how-to-conjugate-sulfo-cyanine5-5-carboxylic-acid-to-antibodies\]](https://www.benchchem.com/product/b611061#how-to-conjugate-sulfo-cyanine5-5-carboxylic-acid-to-antibodies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com